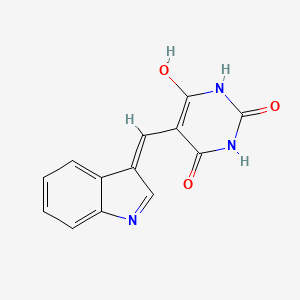

5-(3-Indolylmethylene)barbituric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

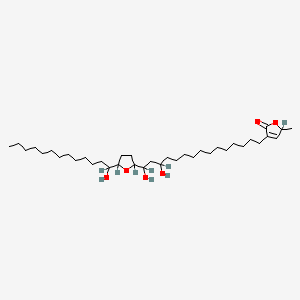

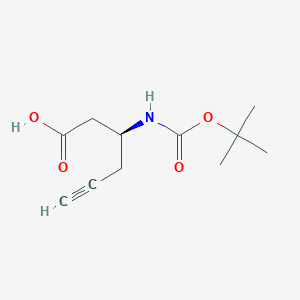

5-(3-Indolylmethylene)barbituric acid is a heterocyclic compound that combines the structural features of indole and barbituric acid

作用机制

Target of Action

It is known that barbituric acid derivatives, such as phenobarbital, act as nonselective central nervous system depressants . They promote binding to inhibitory gamma-aminobutyric acid subtype receptors and modulate chloride currents through receptor channels .

Mode of Action

Barbituric acid derivatives are known to enhance the action of gaba, a major inhibitory neurotransmitter in the brain, by increasing the duration of chloride ion channel opening . This results in hyperpolarization of the neuron and inhibition of action potential generation .

Biochemical Pathways

Barbituric acid derivatives are known to inhibit glutamate-induced depolarizations , suggesting that they may affect glutamatergic neurotransmission.

Pharmacokinetics

It is known that barbituric acid derivatives generally have good oral absorption, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

Barbituric acid derivatives generally result in decreased neuronal excitability and reduced transmission of signals in the central nervous system .

准备方法

5-(3-Indolylmethylene)barbituric acid can be synthesized through several methods:

Condensation Reaction: One common method involves the condensation of 3-indolylmethylmalonic ester with urea in the presence of lithium methoxide in monoglyme (1,2-di-methoxyethane).

Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of this compound using palladium or Raney nickel as catalysts.

化学反应分析

5-(3-Indolylmethylene)barbituric acid undergoes various chemical reactions:

科学研究应用

5-(3-Indolylmethylene)barbituric acid has several scientific research applications:

相似化合物的比较

5-(3-Indolylmethylene)barbituric acid can be compared with other similar compounds such as:

5-(3-Indolylmethyl)barbituric acid: This compound is obtained by catalytic hydrogenation of this compound and has similar structural features.

5-(3-Indolylmethyl)thiobarbituric acid: This compound is synthesized by condensation of 3-indolylmethylmalonic ester with thiourea and has applications in medicinal chemistry.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.

属性

IUPAC Name |

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIVDOUKDCAG-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928982.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)

![3-[(6-Bromo-5-methylpyridine-3-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2928994.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2928998.png)

![N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2928999.png)